4-(Tert-butyldimethylsilyloxymethyl)pyridine
Overview
Description
4-(Tert-butyldimethylsilyloxymethyl)pyridine is a chemical compound with the molecular formula C12H21NOSi . It is used in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for 4-(Tert-butyldimethylsilyloxymethyl)pyridine are not available in the search results, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .Molecular Structure Analysis
The molecular structure of 4-(Tert-butyldimethylsilyloxymethyl)pyridine is represented by the formula C12H21NOSi . The molecular weight is 223.39 .Chemical Reactions Analysis
Specific chemical reactions involving 4-(Tert-butyldimethylsilyloxymethyl)pyridine are not available in the search results .Physical And Chemical Properties Analysis
4-(Tert-butyldimethylsilyloxymethyl)pyridine is a colorless oil . It has a molecular weight of 223.39 .Scientific Research Applications
Application 1: Synthesis of 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine
- Summary of the Application : This compound is used in the synthesis of 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine, a type of triazolopyridine. Triazolopyridines are known to form polynuclear complexes with different metal ions and have applications ranging from fluorescent materials to building blocks in supramolecular chemistry .
- Methods of Application or Experimental Procedures : The compound can be obtained with a 78% yield in a one-pot process by heating a mixture of 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and sodium azide .
- Results or Outcomes : The result of this process is 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine, which has potential applications in various fields including medicinal chemistry and materials science .
Application 2: Synthesis of 4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine
- Summary of the Application : This compound is used in the synthesis of 4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine, a type of halogenated heterocycle . Halogenated heterocycles are known for their wide range of applications in medicinal chemistry and materials science .
- Results or Outcomes : The result of this process is 4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine, which has potential applications in various fields including medicinal chemistry and materials science .
Application 3: Construction of Bicyclic Fused Triazolium Ionic Liquids
- Summary of the Application : This compound is used in the construction of bicyclic fused triazolium ionic liquids . These ionic liquids have been designed for the chemoselective extraction of copper (II) ions and also histidine-containing peptides . Other application fields of these low viscosity ionic liquids are dye-sensitized solar cells, in which the bicyclic 1,2,3-triazolium derivatives serve as nonvolatile electrolytes .
- Results or Outcomes : The result of this process is a bicyclic fused triazolium ionic liquid, which has potential applications in various fields including chemoselective extraction and dye-sensitized solar cells .
Safety And Hazards
properties
IUPAC Name |
tert-butyl-dimethyl-(pyridin-4-ylmethoxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NOSi/c1-12(2,3)15(4,5)14-10-11-6-8-13-9-7-11/h6-9H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUQXLLGHZISLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450925 | |
Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butyldimethylsilyloxymethyl)pyridine | |
CAS RN |
117423-41-3 | |
Record name | 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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